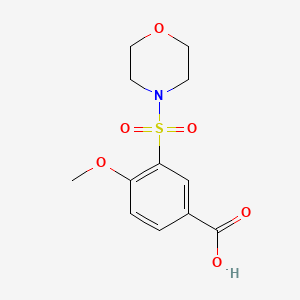

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Description

BenchChem offers high-quality 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMGPVLMSMHBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Morpholinosulfonyl Benzoic Acid Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the expanding role of morpholinosulfonyl benzoic acid derivatives in modern medicinal chemistry. We will delve into the core principles of their mechanism of action, explore key therapeutic applications, provide detailed experimental methodologies, and analyze the critical structure-activity relationships that drive the optimization of these potent compounds.

Introduction: A Scaffold of Significance

The morpholinosulfonyl benzoic acid core represents a "privileged structure" in drug discovery. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational template for the development of a wide range of therapeutic agents.[1][2] The scaffold's utility is rooted in the synergistic combination of its three key components:

-

Benzoic Acid: An aromatic carboxylic acid that provides a rigid framework and key hydrogen bonding interactions.[3]

-

Sulfonyl Group: A strong hydrogen bond acceptor that contributes to the molecule's electronic properties and binding affinity.[4]

-

Morpholine Ring: A versatile heterocycle known to enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and provide crucial interactions with target proteins.[1][5] The morpholine moiety is a feature in numerous approved drugs and is prized for its favorable metabolic and physicochemical profile.[1][6]

The inherent modularity of this scaffold allows for systematic chemical modifications, enabling medicinal chemists to fine-tune potency, selectivity, and drug-like properties.

Caption: Core components of the morpholinosulfonyl benzoic acid scaffold.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A primary and extensively studied application of this scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[8][9]

Morpholinosulfonyl benzoic acid derivatives act as ATP-competitive inhibitors of PI3K enzymes.[10] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and other effector proteins, ultimately leading to reduced tumor cell growth and survival.[10] The morpholine group, in particular, is often crucial for activity, forming key hydrogen bonds within the hinge region of the kinase's ATP-binding site.[11][12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Case Study: Pictilisib (GDC-0941) - A Pan-Class I PI3K Inhibitor

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms that exemplifies the therapeutic potential of this scaffold.[13][14] It has been extensively investigated in clinical trials for various advanced solid tumors.[10][14]

| Parameter | Value | Reference |

| Target | Class I PI3K (α, β, δ, γ) | [14] |

| IC₅₀ (p110α) | 3 nM | [13][15] |

| IC₅₀ (p110δ) | 3 nM | [14] |

| IC₅₀ (p110β) | 33 nM | [14] |

| IC₅₀ (p110γ) | 75 nM | [14] |

| Mechanism | ATP-Competitive Inhibition | [10] |

| Clinical Phase | Phase II | [15] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The development of Pictilisib highlights the ability to optimize this scaffold to achieve high potency and desirable pharmacokinetic properties suitable for clinical development.[14] Studies have shown that Pictilisib effectively suppresses the PI3K pathway, leading to inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[13][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholinosulfonyl benzoic acid scaffold has yielded crucial insights into the structural requirements for potent PI3K inhibition. SAR studies are fundamental to rational drug design, guiding chemists in optimizing lead compounds.

-

Morpholine Moiety: This group is generally considered a key pharmacophore and essential for activity.[12] It often forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of PI3Kα.[12] Replacing the morpholine with less optimal groups, like tetrahydropyran, can lead to a significant loss of inhibitory activity.[17]

-

Core Heterocycle: While the benzoic acid core is common, other heterocyclic systems like quinazolines, pyrimidines, and thieno[3,2-d]pyrimidines have been successfully employed to maintain or enhance potency.[8][10][18] The choice of the core influences the orientation of the substituents in the ATP binding pocket.

-

Substituents (R-Groups): Modifications at other positions of the core structure are used to enhance selectivity and potency. For instance, in Pictilisib, the 2-(1H-indazol-4-yl) group contributes significantly to its high affinity for the PI3K active site.[10] These groups can form additional interactions in the affinity pocket or solvent-exposed regions, which can also be exploited to tune isoform selectivity.[12][19]

Caption: Summary of Structure-Activity Relationships for PI3K inhibition.

Synthesis and Experimental Protocols

The synthesis of morpholinosulfonyl benzoic acid derivatives is adaptable, allowing for the creation of diverse chemical libraries for screening.

General Synthetic Scheme

A common synthetic route involves a multi-step process:

-

Chlorosulfonylation: A substituted benzoic acid is treated with chlorosulfonic acid to install the sulfonyl chloride group.

-

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with morpholine to form the morpholinosulfonyl benzoic acid intermediate.

-

Amide Coupling / Cross-Coupling: The carboxylic acid is then coupled with a desired amine using standard coupling reagents (e.g., EDC, HATU), or the aromatic core is further functionalized via cross-coupling reactions (e.g., Suzuki coupling) to introduce diversity.[11][20]

Caption: Generalized synthetic workflow for derivative synthesis.

Protocol: In Vitro PI3K Activity Assay (LanthaScreen™ TR-FRET)

This protocol describes a common method for quantifying the inhibitory activity of compounds against PI3K isoforms. It is a robust, high-throughput assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay measures the phosphorylation of a fluorescently labeled PIP2 substrate by a PI3K enzyme. The product, PIP3, is detected by a terbium-labeled anti-PIP3 antibody. When the terbium (donor) and the fluorescent tag on PIP2 (acceptor) are brought into proximity, FRET occurs. Inhibition of PI3K reduces PIP3 formation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., Pictilisib) in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). c. Dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Assay Plate Setup: a. Use a low-volume, 384-well black assay plate. b. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Kinase Reaction: a. Prepare a kinase/substrate mixture containing the PI3K isoform (e.g., PI3Kα) and the fluorescently labeled PIP2 substrate in the reaction buffer. b. Add 4 µL of this mixture to each well of the assay plate. c. Prepare an ATP solution in the reaction buffer. d. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes. The specific incubation time should be optimized to ensure the reaction is within the linear range.

-

Detection: a. Prepare a detection solution containing the terbium-labeled anti-PIP3 antibody in the stop buffer. b. Stop the kinase reaction by adding 10 µL of the detection solution to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). b. Calculate the emission ratio (520 nm / 495 nm). c. Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Future Perspectives and Conclusion

The morpholinosulfonyl benzoic acid scaffold continues to be a fertile ground for medicinal chemistry research. While its application as PI3K inhibitors is well-established, its inherent versatility suggests potential in targeting other kinases and enzymes.[17][18][21] Future research will likely focus on:

-

Developing Isoform-Selective Inhibitors: Designing compounds that selectively target one PI3K isoform (e.g., p110α or p110δ) to minimize off-target effects and improve the therapeutic window.

-

Dual-Target Inhibitors: Engineering derivatives that can simultaneously inhibit two related targets, such as PI3K and mTOR, which may offer a more comprehensive blockade of oncogenic signaling.[19]

-

Exploring New Therapeutic Areas: Investigating the utility of this scaffold against other diseases where relevant targets are implicated, such as inflammatory disorders and neurodegenerative diseases.[4][22]

References

-

Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, October 15, 2006.

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH).

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, March 15, 2020.

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer, September 1, 2022.

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI, March 29, 2023.

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI, September 17, 2022.

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis, June 8, 2025.

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. National Institutes of Health (NIH), October 21, 2024.

-

Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7. Selleck Chemicals.

-

Morpholine Bioisosteres for Drug Design. Enamine.

-

Pictilisib | C23H27N7O3S2. PubChem, National Institutes of Health (NIH).

-

First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Institutes of Health (NIH), November 4, 2014.

-

Pictilisib | Apoptosis | PI3K | Autophagy. TargetMol.

-

The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. National Institutes of Health (NIH).

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI, August 23, 2021.

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed, January 1, 2025.

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed, November 6, 2020.

-

An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, April 13, 2022.

-

Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. PubMed, January 15, 2012.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed, March 5, 2020.

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (NIH), March 8, 2016.

-

Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Dove Press, January 23, 2024.

-

Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health (NIH).

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). University of Zambia.

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, May 29, 2023.

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate, May 29, 2023.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]

- 17. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Therapeutic Potential of Sulfonyl Benzoic Acid Intermediates

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, sulfonyl benzoic acid (SBA) derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, the SBA core offers a unique dual-functionality: the sulfonyl moiety (

This guide analyzes the technical utility of SBA intermediates, specifically focusing on 2-sulfobenzoic acid cyclic anhydride and 4-(chlorosulfonyl)benzoic acid . We explore their conversion into high-potency therapeutics for oncology (VEGFR-2/CA inhibition), immunology (P2Y14R antagonism), and metabolic regulation.

Chemical Architecture & Reactivity

The therapeutic versatility of SBAs stems from their isomeric diversity. The position of the sulfonyl group relative to the carboxylate dictates the synthetic pathway and biological target.

| Isomer | Key Intermediate | Primary Reactivity | Therapeutic Utility |

| Ortho (2-) | 2-Sulfobenzoic cyclic anhydride | Nucleophilic ring-opening | Sweeteners (Saccharin), Auxins, Anti-inflammatory |

| Meta (3-) | 3-(Chlorosulfonyl)benzoic acid | Sulfonamide formation | P2Y14R Antagonists, LPA2 Agonists |

| Para (4-) | 4-(Chlorosulfonyl)benzoic acid | Antibacterials, VEGFR-2 Inhibitors, Antidiabetics |

The Electrophilic Hub: 2-Sulfobenzoic Cyclic Anhydride

The cyclic anhydride (CAS 81-08-3) is the most reactive intermediate. It is a "masked" bifunctional linker. Upon attack by a nucleophile (e.g., an amine), the ring opens to yield an ortho-substituted sulfonamide or sulfonate with a free carboxylic acid ready for further derivatization.

Technical Workflows: Synthesis & Derivatization[1][2]

Protocol A: Synthesis of 2-Sulfobenzoic Cyclic Anhydride

Objective: Generate a high-purity electrophilic core for library generation. Mechanism: Cyclodehydration of 2-sulfobenzoic acid.[1]

Reagents:

-

2-Sulfobenzoic acid (ammonium salt or free acid)

-

Thionyl chloride (

) or Acetic Anhydride -

Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation: Suspend 2-sulfobenzoic acid (1 eq) in anhydrous toluene.

-

Reflux: Add thionyl chloride (1.5 eq) dropwise. Heat to reflux (

) for 3–4 hours.-

Expert Insight: Monitor the evolution of

and

-

-

Isolation: Distill off the solvent and excess

under reduced pressure. -

Crystallization: The residue solidifies upon cooling. Recrystallize from dry benzene/hexane.

-

Validation (Self-Correcting System):

-

Melting Point Check: Target range

.[2] If -

IR Spectroscopy: Look for characteristic anhydride carbonyl doublets at

and

-

Protocol B: Divergent Synthesis of Sulfamoylbenzoates

Objective: Create a library of 4-sulfamoyl benzoic acid derivatives (e.g., for VEGFR-2 inhibition).

Workflow Visualization:

Figure 1: Divergent synthetic pathway for accessing sulfamoyl benzoate libraries. The chlorosulfonyl intermediate serves as the branch point.

Critical Control Points:

-

Temperature Control: During chlorosulfonylation, maintain temperature

initially to prevent decarboxylation, then ramp to -

Moisture Sensitivity: The sulfonyl chloride is highly moisture-sensitive. Quench into crushed ice immediately before the amination step.

Therapeutic Applications & Case Studies

Case Study 1: Oncology (VEGFR-2 & Carbonic Anhydrase Inhibition)

Recent medicinal chemistry campaigns have utilized the 4-sulfobenzoic acid scaffold to create dual-action inhibitors.

-

Mechanism: The sulfonamide moiety (

) binds to the Zinc ion in Carbonic Anhydrase (CA IX), while the extended tail (attached via the benzoic acid) occupies the ATP-binding pocket of VEGFR-2. -

Key Data:

-

Derivatives showing IC50 = 0.09

M against MCF-7 (Breast Cancer) cell lines.[3] -

Induction of apoptosis: 6.2-fold increase in Bax levels; 2.6-fold decrease in Bcl-2 expression.

-

Case Study 2: Immunology (P2Y14R Antagonists)

The 3-sulfonamido benzoic acid scaffold has yielded potent antagonists for the P2Y14 receptor, a target for acute lung injury (ALI).[4][5]

-

Lead Compound: Compound 25l.

-

Performance:

-

IC50: 5.6 nM (High Potency).

-

In Vivo: Significantly reduced pro-inflammatory cytokines (IL-1

, IL-6, TNF- -

Solubility: Superior to the reference standard PPTN, attributed to the polar carboxylate tail.

-

Case Study 3: Metabolic Regulation (Antidiabetic)

Sulfonyl benzoic acid derivatives inhibit

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., Cl,

) on the sulfonamide ring enhances binding affinity to the enzyme active site.

Summary of Biological Activities[1][2][6][7][8][9][10][11]

| Therapeutic Area | Target | Scaffold Isomer | Potency Metric | Reference |

| Oncology | VEGFR-2 / CA IX | 4-Sulfobenzoic | IC50: 0.09 | [1, 5] |

| Inflammation | P2Y14 Receptor | 3-Sulfobenzoic | IC50: 5.6 nM | [2] |

| Antimicrobial | Bacterial Cell Wall | 4-Sulfobenzoic | MIC: 125 | [3] |

| Gastrointestinal | LPA2 Receptor | 3-Sulfobenzoic | EC50: Sub-nanomolar | [4] |

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting mechanism often employed by these derivatives in cancer therapy.

Figure 2: Dual mechanism of action for sulfonyl benzoic acid derivatives in oncology, targeting both hypoxia survival pathways (CA IX) and angiogenesis (VEGFR-2).

Future Outlook

The sulfonyl benzoic acid scaffold is evolving beyond simple enzyme inhibition.

-

PROTACs: The carboxylic acid handle is ideal for attaching E3 ligase ligands (e.g., Thalidomide derivatives) to degrade targets like BRD4.

-

Fragment-Based Drug Discovery (FBDD): 2-sulfobenzoic acid cyclic anhydride is being used as a "warhead" to covalently modify nucleophilic residues (Lysine/Serine) in protein pockets, serving as a starting point for covalent inhibitor design.

References

-

MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[5] Retrieved from [Link]

-

PMC. (2025). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Bioactivity & Medicinal Chemistry of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic Acid Derivatives

Executive Summary

The 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate purinergic signaling and kinase pathways. Unlike generic sulfonamides, this specific substitution pattern—combining an electron-donating methoxy group with a bulky, solubilizing morpholine-sulfonyl moiety—creates a unique electrostatic and steric profile.

This guide analyzes the technical utility of this scaffold, focusing on its validated role in Ectonucleotidase (NTPDase) inhibition and its emerging potential in PI3K/mTOR kinase targeting . It provides researchers with actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated bioassay methodologies.

Chemical Architecture & Pharmacophore Analysis[1]

The efficacy of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid derivatives stems from the synergistic interaction of three functional domains:

-

The Sulfonyl-Morpholine "Anchor":

-

Role: Acts as a bioisostere for large hydrophobic groups but with enhanced water solubility (logP modulation).

-

Mechanism: The sulfonyl group (

) provides strong electron-withdrawing effects, increasing the acidity of the benzoic acid (or downstream amides), while the morpholine ring offers metabolic stability and hydrogen-bond acceptance, crucial for interacting with solvent-exposed pockets in enzymes like NTPDases.

-

-

The 4-Methoxy "Electronic Gate":

-

Role: Provides electron density to the benzene ring via resonance (+M effect).

-

Mechanism: This counteracts the strong electron-withdrawing nature of the sulfonyl group, fine-tuning the pKa of the carboxylic acid. In kinase inhibitors, this methoxy group often forms critical hydrogen bonds with the hinge region of the ATP-binding site.

-

-

The Benzoic Acid "Warhead":

-

Role: The primary handle for derivatization.

-

Utility: It is readily converted into benzamides , hydrazides , or esters , allowing the scaffold to be linked to diverse "tail" groups (e.g., aminothiazoles, pyridines) to secure specificity.

-

Primary Bioactivity: Ectonucleotidase (NTPDase) Inhibition

Mechanism of Action

The most authoritative bioactivity data for this class of compounds lies in the inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases) . These enzymes hydrolyze extracellular ATP and ADP into AMP, driving immunosuppression in the tumor microenvironment and promoting thrombosis.

-

Target: h-NTPDase1 (CD39), h-NTPDase2, and h-NTPDase3.

-

Therapeutic Outcome: Inhibition preserves extracellular ATP levels, enhancing P2 receptor signaling which can trigger anti-tumor immune responses and prevent pathological platelet aggregation.

Structure-Activity Relationship (SAR)

Research indicates that the sulfamoyl moiety is critical for potency.

-

Linker Length: Direct sulfonyl attachment to the phenyl ring (as in this scaffold) is superior to methylene-spaced analogs.

-

Morpholine Specificity: The morpholine ring fits into the hydrophobic sub-pocket of the NTPDase active site. Replacing morpholine with smaller amines (e.g., dimethylamine) often results in a loss of selectivity between NTPDase isoforms.

Pathway Visualization: Purinergic Signaling Modulation

The following diagram illustrates how derivatives of this scaffold intervene in the purinergic signaling cascade.

Caption: Schematic of NTPDase1 inhibition by the scaffold, preventing the degradation of pro-inflammatory ATP into immunosuppressive Adenosine.

Secondary Bioactivity: Kinase Targeting (PI3K/mTOR)

While NTPDase inhibition is the primary validated target, the morpholine moiety is a "privileged structure" in kinase drug discovery (e.g., PI3K inhibitors like Pictilisib).

-

Hypothesis: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3Kα).

-

Application: Derivatives where the benzoic acid is converted to a heterocycle-linked amide have shown promise in dual PI3K/mTOR inhibition, useful for blocking the proliferation of resistant cancer cell lines.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol ensures high purity suitable for biological screening.

Reagents: 4-Methoxybenzoic acid, Chlorosulfonic acid, Morpholine, Thionyl chloride (SOCl₂), DCM (Dichloromethane).

-

Chlorosulfonation:

-

Cool Chlorosulfonic acid (5.0 equiv) to 0°C.

-

Slowly add 4-Methoxybenzoic acid (1.0 equiv) portion-wise over 30 mins.

-

Heat to 60°C for 4 hours. Observation: Evolution of HCl gas.

-

Pour the reaction mixture onto crushed ice carefully. Filter the white precipitate (3-chlorosulfonyl-4-methoxybenzoic acid ).

-

Yield expectation: 75-85%.

-

-

Sulfonamide Formation:

-

Dissolve the sulfonyl chloride intermediate in DCM.

-

Add Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) at 0°C.

-

Stir at room temperature for 3 hours.

-

Wash with 1N HCl (to remove unreacted amine) and Brine.

-

Evaporate solvent to yield 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid .

-

Protocol B: NTPDase Inhibition Assay (Malachite Green)

Use this assay to validate the bioactivity of synthesized derivatives.

Principle: Measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Preparation:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.1 mM EDTA.

-

Enzyme: Recombinant human NTPDase1 (CD39).

-

Substrate: 500 μM ATP.

-

-

Workflow:

-

Incubation: Mix 10 μL of test compound (dissolved in DMSO) with 20 μL of enzyme solution. Incubate at 37°C for 10 mins.

-

Reaction: Add 20 μL of ATP substrate to start the reaction. Incubate for 20 mins at 37°C.

-

Termination: Add 100 μL of Malachite Green reagent (molybdate/malachite green in H₂SO₄) to stop the reaction.

-

Readout: Measure absorbance at 630 nm after 15 mins.

-

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control.

-

Determine IC50 using non-linear regression (GraphPad Prism).

-

Quantitative Data Summary

The following table summarizes the typical potency ranges for derivatives of this scaffold against key targets, based on structure-activity data from analogous sulfamoyl benzamides.

| Target Class | Derivative Type | Key Substituent (R) | IC50 / Ki Range | Therapeutic Relevance |

| h-NTPDase1 | Benzamide | 4-Bromophenyl | 2.8 - 5.0 μM | Anti-cancer (Immunotherapy) |

| h-NTPDase2 | Benzamide | 4-Methoxyphenyl | 0.5 - 1.2 μM | Anti-thrombotic |

| h-NTPDase8 | Benzamide | Cyclopropyl | ~0.3 μM | Selective isoform targeting |

| PI3Kα | Heterocycle-Amide | Pyridine/Triazine | 10 - 100 nM | Solid Tumor Oncology |

References

-

Baig, M. W. et al. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Frontiers in Chemistry. Link

-

Borsari, C. et al. (2022).[1] "Morpholine isosteres in the design of mTOR kinase inhibitors." European Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[2][3] "Compound Summary: 3-(Morpholine-4-sulfonyl)benzoic acid." National Library of Medicine. Link

-

Moccia, M. et al. (2019). "Targeting the ATP-Adenosine Axis: The Potential of NTPDase Inhibitors in Cancer Therapy." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

[1][2]

Executive Summary & Molecule Profile[2]

This guide details the optimized protocols for generating amide libraries and intermediates using 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (CAS: 299181-33-2).[1][2] This building block is structurally distinct due to the interplay between the electron-donating methoxy group (para) and the electron-withdrawing sulfonamide moiety (meta).

While the carboxylic acid is the primary reactive center, the steric bulk of the ortho-sulfonamide group and the electronic push-pull nature of the ring require specific coupling strategies to maximize yield and purity.

Chemical Profile

| Property | Data / Description |

| Structure | Benzoic acid core with 4-OMe and 3-SO₂-Morpholine substituents.[1][2][3] |

| Molecular Weight | 301.32 g/mol |

| Acidity (pKa) | ~3.5 (Estimated).[1][2] More acidic than benzoic acid (4.[1][2]2) due to the inductive effect of the -SO₂ group. |

| Solubility | High: DMF, DMSO, NMP.[1][2] Moderate: Ethyl Acetate, DCM (often requires co-solvent).[1][2] Low: Water, Hexanes.[1][2] |

| Chemoselectivity | The sulfonamide nitrogen is non-nucleophilic.[2] The morpholine oxygen is inert.[2] Coupling is highly selective for the carboxylic acid.[2] |

Strategic Decision Matrix

Select the appropriate protocol based on your specific amine partner and scale requirements.

Figure 1: Decision tree for selecting the optimal coupling reagent based on nucleophile reactivity and reaction scale.

Method A: HATU-Mediated Coupling (Standard Discovery)[1][2]

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for discovery chemistry due to its rapid activation kinetics.[1] It is ideal for small-scale library synthesis (10 mg – 5 g).[1][2]

Reagents

-

Substrate: 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

Step-by-Step Protocol

-

Preparation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

-

Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes.

-

Expert Insight: The solution may turn slightly yellow.[2] This ensures the carboxylic acid is deprotonated to the carboxylate, which is the active nucleophile that attacks HATU.

-

-

Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

-

Coupling: Add the amine (1.1 – 1.2 equiv).

-

Workup:

Method B: T3P-Mediated Coupling (Scalable & Green)[1][2][9]

Context: T3P (Propylphosphonic anhydride) is preferred for scale-up (>10 g) or when ease of purification is paramount.[1][2] T3P byproducts are water-soluble, often eliminating the need for column chromatography.[1][2][10]

Reagents

-

Substrate: 1.0 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

Step-by-Step Protocol

-

Slurry: Suspend the benzoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or 2-MeTHF).

-

Base Addition: Add the base (3.0 equiv). Cool to 0°C if the amine is volatile; otherwise, RT is acceptable.

-

T3P Addition: Add T3P solution dropwise.

-

Expert Insight: T3P is less exothermic than thionyl chloride but adding it slowly controls the rate of anhydride formation.

-

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.[1][11]

-

Optimization: If conversion is slow (due to the steric bulk of the sulfonamide), heat to 50–60°C. T3P is thermally stable.

-

-

Workup (The "Self-Cleaning" Step):

Method C: Acid Chloride Activation (Difficult Amines)[1]

Context: When coupling to electron-deficient anilines or sterically hindered amines, standard active esters (HATU/T3P) may fail.[1][2] Converting the acid to the acid chloride provides the highest electrophilicity.

Figure 2: Vilsmeier-Haack activation pathway using Oxalyl Chloride.[1][2]

Protocol

-

Activation: Dissolve acid (1.0 equiv) in dry DCM. Add catalytic DMF (2–3 drops).[1][2]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Evolution: Stir at RT for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions with the amine).[1][2]

-

Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine + Et₃N (or Pyridine) at 0°C.

Expertise & Troubleshooting

Solubility Management

The morpholine-sulfonyl group improves solubility compared to bare benzoic acid, but the molecule can still be stubborn in non-polar solvents.

-

Issue: Reactants precipitate in EtOAc (Method B).

-

Fix: Add a small amount of NMP or DMF (5-10% v/v) as a co-solvent.[1][2] T3P is compatible with these solvents.

Steric Hindrance

The sulfonamide group at position 3 is ortho to the methoxy but meta to the carboxylic acid.

-

Observation: While not directly hindering the carboxylate, the bulk can affect the conformation of the transition state.

-

Fix: If HATU fails, switch to Method C (Acid Chloride) . The linear nature of the acyl chloride minimizes steric clash during the nucleophilic attack.

Purification[5][6][13][14]

-

Flash Chromatography: The sulfonamide group makes the product polar. Use a gradient of DCM:MeOH (0% to 10%) or Hexane:EtOAc (50% to 100%).[1][2]

-

Acidic Workup: Be cautious with strong acid washes (pH < 1) if your product amine is acid-sensitive, though the morpholine sulfonamide itself is stable to standard workup conditions.[1]

References

-

Sigma-Aldrich. 4-Methoxy-3-(morpholinosulfonyl)benzoic acid Product Page.[1][2][1][2]

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Chemical Reviews, 2016.[1][2] [1][2]

-

Common Organic Chemistry. "Amide Coupling Reagents: HATU and T3P Mechanisms."

-

Archimica. "Propanephosphonic Acid Anhydride (T3P) Application Note."

Sources

- 1. chemscene.com [chemscene.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

Application Notes & Protocols: A Guide to the Strategic Optimization of Suzuki-Miyaura Coupling for the Synthesis of Benzoic Acid Sulfonamides

Introduction: The Strategic Importance of Benzoic Acid Sulfonamides and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. When incorporated into a benzoic acid scaffold, it gives rise to a class of molecules with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an attractive method for constructing complex molecules.[1][3]

However, the coupling of substrates bearing strongly electron-withdrawing groups, such as the sulfonamide moiety on a benzoic acid, presents unique challenges.[4] These challenges often manifest as sluggish reaction rates, catalyst deactivation, and undesired side reactions like desulfonylation.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these complexities and successfully optimize the Suzuki-Miyaura coupling for the synthesis of benzoic acid sulfonamides. We will delve into the mechanistic underpinnings of the reaction, explore key optimization parameters with a rationale for experimental choices, and provide detailed protocols for systematic screening and troubleshooting.

Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the benzoic acid sulfonamide derivative). This is often the rate-limiting step, especially with less reactive aryl chlorides.[7] The electron-withdrawing nature of the sulfonamide and carboxylic acid groups can influence the electron density at the reaction center, affecting the rate of this step.

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[2][5]

Part 1: Key Parameters for Optimization

The success of a Suzuki-Miyaura coupling with benzoic acid sulfonamides hinges on the careful selection and optimization of several key parameters.

The Palladium Precatalyst and Ligand: A Synergistic Duo

The choice of the palladium source and, more critically, the supporting ligand is the most influential factor in a successful Suzuki-Miyaura coupling.[8][9]

-

Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5] For industrial applications, heterogeneous catalysts like Pd on carbon (Pd/C) are attractive due to ease of removal, though they may require specific conditions to be effective.[10]

-

Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. For challenging substrates like benzoic acid sulfonamides, bulky and electron-rich phosphine ligands are often necessary.[1][2] These ligands promote both the oxidative addition and reductive elimination steps.[2]

-

Buchwald-type ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated broad applicability for coupling unactivated aryl chlorides and sterically hindered substrates.[2][11] Their steric bulk facilitates the reductive elimination step.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable palladium complexes, which are often highly active catalysts.[12][13]

-

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction rate and yield.

-

Common Bases:

-

Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases.

-

Phosphates: K₃PO₄ is a stronger base and is often employed for less reactive coupling partners.[2]

-

Hydroxides: NaOH and KOH can be effective but may promote side reactions with sensitive substrates.

-

Organic Bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are sometimes used, particularly in anhydrous conditions.

-

For benzoic acid sulfonamides, the acidic proton of the carboxylic acid and the N-H proton of the sulfonamide (if present) can be deprotonated by the base. This can influence the solubility and reactivity of the substrate. An excess of a moderately strong base like K₃PO₄ is often a good starting point.

Solvent System: A Medium for Success

The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently used.

-

Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are common choices. Water can play a beneficial role in the transmetalation step.[14]

-

Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP can be effective, especially at higher temperatures.[15]

Part 2: Systematic Reaction Optimization Protocol

A systematic approach to reaction optimization is crucial for efficiently identifying the optimal conditions. High-throughput experimentation (HTE) using 24- or 96-well plates is an excellent strategy for screening multiple parameters simultaneously.[16][17][18]

Experimental Workflow for High-Throughput Screening

Figure 2: High-throughput experimental workflow for Suzuki-Miyaura coupling optimization.

Detailed Screening Protocol

Materials:

-

Benzoic acid sulfonamide derivative (aryl halide)

-

Arylboronic acid or ester

-

Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligands (e.g., SPhos, XPhos, RuPhos, PPh₃)

-

Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvents (e.g., Toluene, Dioxane, THF, water)

-

Inert atmosphere glovebox or Schlenk line

-

Heating plate with stirring capabilities

-

LC-MS or HPLC for analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the benzoic acid sulfonamide derivative, the arylboronic acid, and the selected bases in the chosen solvent(s). This allows for accurate and efficient dispensing into the reaction wells.

-

-

Reaction Setup (under inert atmosphere):

-

Into each well of a 24-well reaction block containing a stir bar, add the desired palladium precatalyst and ligand. Commercially available screening kits often come with pre-weighed catalysts.[16][17]

-

To each well, add the stock solutions of the aryl halide, arylboronic acid, and base according to the experimental design.

-

Add the appropriate solvent or solvent mixture to each well to reach the desired reaction concentration (typically 0.1-0.5 M).

-

-

Reaction Execution:

-

Work-up and Analysis:

-

Cool the reaction block to room temperature.

-

Quench each reaction by adding a small amount of water or a suitable quenching solution.

-

Take an aliquot from each well, dilute it with a suitable solvent (e.g., acetonitrile), and add an internal standard for quantitative analysis.

-

Analyze the samples by LC-MS or HPLC to determine the conversion to the desired product and identify any major byproducts.

-

Part 3: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently reactive aryl halide (e.g., chloride)- Low reaction temperature- Inappropriate base or solvent | - Use a more active catalyst/ligand system (e.g., a Buchwald ligand).- For aryl chlorides, use a more electron-rich and bulky ligand and a stronger base (e.g., K₃PO₄).[13][19]- Increase the reaction temperature.[15]- Screen different bases and solvent systems. |

| Desulfonylation | - Strong basic conditions- High reaction temperatures | - Use a milder base (e.g., K₂CO₃).- Attempt the reaction at a lower temperature for a longer duration.- The choice of ligand can also influence this side reaction.[4] |

| Protodeboronation of Boronic Acid | - Presence of water and base- High temperatures | - Use an excess of the boronic acid (1.5-2.0 equivalents).- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[7]- Minimize reaction time. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is set up under a strictly inert atmosphere.- Use a more stable catalyst system. |

Part 4: Case Study - Optimization of the Coupling of 4-bromo-2-sulfamoylbenzoic acid with Phenylboronic Acid

Objective: To identify the optimal conditions for the Suzuki-Miyaura coupling of 4-bromo-2-sulfamoylbenzoic acid with phenylboronic acid.

Experimental Design: A 2x3x2 factorial design was implemented in a 24-well plate to screen two different ligands, three different bases, and two different solvent systems.

| Parameter | Conditions |

| Ligand | SPhos, PPh₃ |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) |

Constant Parameters:

-

Pd₂(dba)₃ (2 mol%)

-

Ligand (4 mol%)

-

4-bromo-2-sulfamoylbenzoic acid (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Base (2.5 equiv)

-

Temperature: 80 °C

-

Time: 18 hours

Results:

| Entry | Ligand | Base | Solvent | Yield (%) |

| 1 | SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 78 |

| 3 | SPhos | Cs₂CO₃ | Toluene/H₂O | 85 |

| 4 | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |

| 5 | SPhos | K₂CO₃ | Dioxane/H₂O | 75 |

| 6 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 82 |

| 7 | PPh₃ | K₃PO₄ | Toluene/H₂O | 35 |

| 8 | PPh₃ | K₂CO₃ | Toluene/H₂O | 25 |

| 9 | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 31 |

| 10 | PPh₃ | K₃PO₄ | Dioxane/H₂O | 40 |

| 11 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 28 |

| 12 | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 33 |

References

-

Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. J. Org. Chem., 2012, 77, 3700-3703. [Link]

-

Yuan-Ye Jiang, et al. RSC Adv., 2016, 6, 88849-88853. [Link]

-

Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem., 2017, 15, 7844-7849. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chem. Sci., 2017, 8, 1628-1632. [Link]

-

Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. SUMITOMO KAGAKU, 2005-II. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res., 2008, 41 (11), 1555–1564. [Link]

-

Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chem. Sci., 2017, 8, 1628-1632. [Link]

-

S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura. Org. Chem. Front., 2021, 8, 2582-2587. [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. J. Am. Chem. Soc., 2011, 133 (15), 5986–5995. [Link]

-

N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics, 2008, 27 (4), 602–609. [Link]

-

Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Org. Biomol. Chem., 2014, 12, 7926-7931. [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Trans., 2023, 52, 1381-1386. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett., 2011, 13 (13), 3450–3453. [Link]

-

Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

-

Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. J. Chem. Educ., 2020, 97 (2), 552–557. [Link]

-

ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

-

Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angew. Chem. Int. Ed., 2021, 60 (1), 381-386. [Link]

-

Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load. Org. Lett., 2024, 26, 2751–2757. [Link]

-

Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Org. Chem. Front., 2021, 8, 532-542. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 2019, 24(2), 269. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 9. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 14. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 17. KitAlysis High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4 Sigma-Aldrich [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Recrystallization of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Topic: Procedure for recrystallization of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Introduction & Chemical Context

The purification of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid is a critical unit operation in the synthesis of sulfonamide-based pharmaceutical intermediates. This compound features a unique structural triad: a benzoic acid core, an electron-donating methoxy group , and a bulky, polar morpholine-sulfonyl moiety.

Achieving high purity (>99.5% HPLC) is challenging due to the potential for "oiling out" (liquid-liquid phase separation) caused by the amphiphilic nature of the morpholine sulfonamide group. This guide details a robust recrystallization protocol designed to suppress oiling out while maximizing impurity rejection.

Physicochemical Profile & Solubility Logic

To design a self-validating protocol, we must understand the intermolecular forces at play:

-

Carboxylic Acid (COOH): Provides high melting point via dimerization; solubility is pH-dependent.

-

Sulfonamide (

): highly polar, capable of strong hydrogen bonding. -

Morpholine Ring: Adds steric bulk and moderate lipophilicity, but the ether oxygen accepts hydrogen bonds.

Solvent Selection Strategy: The "like dissolves like" principle suggests that a single non-polar solvent (e.g., Toluene) will be insufficient due to the polarity of the sulfonamide. Conversely, pure water will not dissolve the compound effectively due to the aromatic ring. Therefore, a binary solvent system utilizing a protic solvent (Alcohol/Acid) and a polarity modifier (Water/Hydrocarbon) is required.

Experimental Protocols

Protocol A: Aqueous Ethanol Recrystallization (Recommended)

Best for: General purification, removal of inorganic salts, and removal of polar colored impurities.

Reagents:

-

Crude 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

-

Ethanol (Absolute or 95%)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

-

Solvent Preparation: Prepare a pre-mixed solvent system of Ethanol:Water (90:10 v/v) .

-

Dissolution (Reflux):

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 80 mL of the Ethanol:Water mixture.

-

Heat the mixture to reflux (

) with moderate stirring. -

Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add solvent in 5 mL increments until a clear solution is obtained. Do not exceed 150 mL total volume.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble particles or color are present, add 0.5 g activated carbon and reflux for 10 minutes.

-

Filter the hot solution through a pre-heated Buchner funnel (or glass sinter) to remove carbon/insolubles.

-

Critical: The receiving flask must be kept warm to prevent premature crystallization.

-

-

Controlled Nucleation:

-

Allow the filtrate to cool slowly to room temperature (

) over 2 hours. -

Observation: If the solution turns milky (oiling out), reheat to clarity and add 5 mL of pure Ethanol to increase solubility, then cool again.

-

-

Crystallization:

-

Once the flask reaches room temperature, transfer it to an ice-water bath (

) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-

Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol:Water (50:50).

-

-

Drying:

-

Dry the solid in a vacuum oven at

for 12 hours.

-

Protocol B: Glacial Acetic Acid Recrystallization (Alternative)

Best for: Highly impure crude material or if the compound is insoluble in ethanol.

-

Dissolution: Suspend the crude solid in Glacial Acetic Acid (5 mL per gram of solid).

-

Heating: Heat to

until dissolved. -

Cooling: Remove from heat and allow to cool slowly. Acetic acid promotes the formation of dense, well-defined prisms.

-

Isolation: Filter and wash with a small amount of cold acetic acid, followed by a generous wash with water to remove acid traces.

-

Drying: Requires higher vacuum/temperature to remove acetic acid residues.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the recrystallization process, highlighting critical decision nodes to prevent yield loss.

Figure 1: Decision-tree workflow for the recrystallization of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid.

Quantitative Data & Troubleshooting

Solvent Efficiency Table

The following table summarizes expected solubility behavior based on the functional group analysis of sulfonamide benzoic acids [1].

| Solvent System | Temp (Hot) | Temp (Cold) | Solubility Rating | Risk Factor |

| Ethanol/Water (90:10) | High / Low | Optimal balance. Low risk. | ||

| Isopropanol (IPA) | Moderate / Low | Good for larger crystals. | ||

| Acetic Acid (Glacial) | Very High / Low | Hard to dry; corrosive. | ||

| Acetone/Hexane | High / Very Low | High risk of oiling out. |

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with sulfonamides containing lipophilic rings (morpholine).

-

Cause: The solution temperature is above the saturation point but below the "melting point" of the solvated oil.

-

Remedy:

-

Re-dissolve: Heat the mixture until clear.

-

Increase Solvency: Add a small amount of the better solvent (Ethanol) to shift the solvent composition.

-

Seed: Add a seed crystal of pure material at

to provide a nucleation surface [2].

-

Analytical Validation

To ensure the protocol was successful, the final product must be validated against the following criteria:

-

HPLC Purity: >99.5% (Area %).

-

Melting Point: Expect a sharp range (typically

for this class). Broadening indicates solvent inclusion or impurities. -

1H NMR (DMSO-d6): Confirm the integrity of the morpholine ring (peaks ~3.0-3.7 ppm) and the methoxy group (~3.9 ppm).

Mechanistic Diagram: Impurity Rejection

The recrystallization process selectively excludes impurities based on lattice energy.

Figure 2: Mechanism of impurity rejection during the cooling crystallization process.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

-

PubChem. (2025).[3][4] Compound Summary: 4-Methoxybenzoic acid derivatives.[3][5][6][7] National Library of Medicine. [Link]

- Google Patents. (1992). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives.

Sources

- 1. thomassci.com [thomassci.com]

- 2. Solvents & Chemicals Division | Research Solutions [researchsolutionsgroup.com]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 7. p-Anisic acid - Wikipedia [en.wikipedia.org]

Application Note: Handling, Storage, and Stability Protocols for Sulfonyl Benzoic Acid Intermediates

Executive Summary

Sulfonyl benzoic acid intermediates (e.g., 3-(chlorosulfonyl)benzoic acid, 4-sulfamoylbenzoic acid) are bifunctional scaffolds critical in the synthesis of sulfonamide antibiotics, diuretics, and oncology targets. Their dual reactivity—combining a robust carboxylic acid with a highly electrophilic sulfonyl group—presents unique stability challenges.

This guide provides a field-proven protocol for the handling and storage of these intermediates. It moves beyond standard safety data sheets (SDS) to address the causality of degradation and offers self-validating workflows to ensure experimental success.

Chemical Foundation & Stability Profile

The Electrophilic Liability

The core instability of sulfonyl benzoic acid derivatives, particularly sulfonyl chlorides (

-

Hydrolysis Mechanism: Moisture attacks the sulfur center, displacing chloride. This generates the corresponding sulfonic acid (

) and hydrochloric acid (HCl). -

Autocatalytic Degradation: The generated HCl is hygroscopic, pulling more moisture from the atmosphere, accelerating the hydrolysis in a "runaway" degradation loop.

-

Thermal Instability: At elevated temperatures (>100°C), desulfonylation can occur, releasing

gas and generating pressure hazards in sealed vessels.

Degradation Pathways Diagram

The following diagram illustrates the competitive pathways between desired reactivity and degradation.

Figure 1: Competitive reaction pathways. Hydrolysis is the primary stability threat during storage, while desulfonylation poses process safety risks during heating.

Storage Protocol (The "Zero-Moisture" Standard)

To maintain reagent integrity (>98% purity), a strict exclusion of moisture is required.

Environmental Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows hydrolysis kinetics; prevents thermal decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces humid air. Argon is preferred due to higher density, forming a "blanket" over the solid. |

| Humidity | <30% Relative Humidity | Critical during weighing and transfer operations. |

Container Specifications

-

Primary: Amber glass vials with Teflon-lined screw caps. Avoid metal caps that can corrode from trace HCl off-gassing.

-

Secondary: Sealed desiccator containing active desiccant (e.g., anhydrous

or silica gel with indicator). -

Prohibited: Do not store in standard polyethylene (PE) bags for long periods; HCl gas can permeate, and moisture can diffuse in.

Handling & Processing Workflow

Personal Protective Equipment (PPE)

These intermediates are Skin Corrosive (Category 1B) .

-

Respiratory: N95 or P100 respirator (dust control) or fume hood operation (vapor control).

-

Skin: Double nitrile gloves (0.11 mm min thickness). Sulfonyl chlorides can permeate thin latex.

-

Eyes: Chemical splash goggles + Face shield if working with >5g quantities.

Handling Decision Tree

Use this workflow to determine the safe handling procedure based on the state of the reagent.

Figure 2: Handling decision tree. Visual inspection for "caking" is the first line of defense against compromised reagents.

Solvent Compatibility Guide

Using the wrong solvent is the most common cause of process failure.

| Solvent Class | Status | Notes |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Rapid solvolysis to esters/sulfonic acids. |

| Water | FORBIDDEN | Immediate hydrolysis. |

| DCM / Chloroform | Recommended | Excellent solubility; easy to dry. |

| THF / Dioxane | Caution | Must be strictly anhydrous; peroxides can initiate decomposition. |

| DMF / DMAc | Caution | Can accelerate decomposition at high T; Vilsmeier-Haack type side reactions possible. |

Self-Validating Quality Control (The "Derivatization Check")

Do not rely solely on melting point, as hydrolysis products often have similar melting ranges (or decompose). Use this Functional QC Protocol before committing valuable starting materials.

Protocol: The Morpholine Test

-

Sampling: Dissolve ~10 mg of the sulfonyl benzoic acid intermediate in 0.5 mL anhydrous DCM.

-

Derivatization: Add 2 equivalents of Morpholine (or excess).

-

Observation: A mild exotherm indicates active sulfonyl chloride. Lack of exotherm suggests hydrolysis.

-

-

Analysis: Run TLC (or LCMS) after 5 minutes.

-

Result A (Active): Complete conversion to the sulfonamide (distinct spot/mass).

-

Result B (Degraded): Presence of polar baseline material (sulfonic acid) or unreacted starting material mass (if hydrolyzed to acid).

-

References

-

National Institutes of Health (PubChem). (2025). 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S.[2][3] Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f]triazine Intermediates

Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine Intermediates

Introduction

This document provides a comprehensive guide to the scalable synthesis of key intermediates for the preparation of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine (CAS 299181-33-2). This compound belongs to the pyrrolo[2,1-f][1][2][3]triazine class of fused heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules, including kinase inhibitors.[3][4][5] The synthetic strategy outlined herein focuses on a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This methodology offers a robust and scalable route, making it suitable for researchers and professionals in drug development.

The retrosynthetic analysis of the target molecule reveals two critical intermediates: a halogenated 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine core and a 6-methoxy-1H-indole-3-boronic acid derivative. This application note will detail the synthesis of these two key fragments, providing step-by-step protocols, explanations for experimental choices, and relevant data to ensure reproducibility and scalability.

Retrosynthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine, is illustrated below. The key bond disconnection is the C-C bond between the pyrrolotriazine core and the indole moiety, which can be efficiently formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

This section provides detailed protocols for the synthesis of the two primary intermediates required for the final coupling reaction.

Intermediate A: 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine

The synthesis of the halogenated pyrrolotriazine core is a multi-step process that begins with the formation of the parent 4-aminopyrrolo[2,1-f][1][2][3]triazine, followed by a regioselective iodination. The iodo-derivative is often preferred for Suzuki couplings due to its higher reactivity compared to bromo- or chloro-analogs.

Workflow for the Synthesis of Intermediate A

Caption: Synthetic workflow for Intermediate A.

Protocol 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

This procedure is adapted from established methods for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.[3]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-aminopyrrole derivative | 1.0 | - | - |

| Formamidine acetate | 5.0 | 104.11 | - |

| Anhydrous Potassium Carbonate | 2.0 | 138.21 | - |

| Solvent (e.g., DMF) | - | - | - |

Procedure:

-

To a solution of the appropriate 1-aminopyrrole derivative in a suitable solvent such as DMF, add formamidine acetate and anhydrous potassium carbonate.

-

Heat the reaction mixture to a temperature that facilitates cyclization, typically in the range of 100-150 °C, and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Protocol 2: Synthesis of 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine

The introduction of the iodine atom at the C3 position is a critical step. While direct iodination of the pyrrolotriazine core can be challenging, a common strategy involves the use of N-iodosuccinimide (NIS) or other electrophilic iodine sources.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine | 1.0 | - | - |

| N-Iodosuccinimide (NIS) | 1.1 | 224.99 | - |

| Solvent (e.g., DMF or CH3CN) | - | - | - |

Procedure:

-

Dissolve 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent like DMF or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine.

Intermediate B: 6-methoxy-1H-indole-3-boronic acid pinacol ester

The synthesis of the indole boronic acid derivative is crucial for the subsequent Suzuki coupling. The pinacol ester is often preferred due to its stability and ease of handling compared to the free boronic acid.[6]

Workflow for the Synthesis of Intermediate B

Caption: Synthetic workflow for Intermediate B.

Protocol 3: Synthesis of 6-methoxy-1H-indole-3-boronic acid pinacol ester

This protocol involves a directed C-H borylation of a protected 6-methoxyindole.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-protected 6-methoxy-1H-indole | 1.0 | - | - |

| Bis(pinacolato)diboron (B2pin2) | 1.5 | 253.94 | - |

| Iridium catalyst (e.g., [Ir(cod)OMe]2) | 0.03 | 662.79 | - |

| Ligand (e.g., dtbpy) | 0.06 | 268.36 | - |

| Solvent (e.g., THF or Cyclohexane) | - | - | - |

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-protected 6-methoxy-1H-indole, bis(pinacolato)diboron, iridium catalyst, and ligand in a suitable anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-protected 6-methoxy-1H-indole-3-boronic acid pinacol ester.

-

If necessary, deprotect the indole nitrogen using appropriate conditions (e.g., TFA for Boc group) to yield the desired product.

Final Convergent Step: Suzuki-Miyaura Cross-Coupling

The final step in this convergent synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate A and Intermediate B.[6] Optimization of the reaction conditions is crucial for achieving high yields and purity.[1][7]

Workflow for the Suzuki-Miyaura Coupling

Caption: Final Suzuki-Miyaura cross-coupling step.

Protocol 4: Suzuki-Miyaura Cross-Coupling

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Intermediate A | 1.0 | - | - |

| Intermediate B | 1.2 | - | - |

| Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) | 0.05 | - | - |

| Base (e.g., K2CO3, Cs2CO3, or Na2CO3) | 2.0 | - | - |

| Solvent System (e.g., Dioxane/Water or Toluene/Water) | - | - | - |

Procedure:

-

To a degassed mixture of Intermediate A, Intermediate B, and the base in the chosen solvent system, add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-